molecular formula C6H9N3O2S B555813 2-Mercapto-L-histidine CAS No. 2002-22-4

2-Mercapto-L-histidine

Cat. No.: B555813
CAS No.: 2002-22-4
M. Wt: 187.22 g/mol
InChI Key: FVNKWWBXNSNIAR-BYPYZUCNSA-N
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Description

2-Mercapto-L-histidine is a sulfur-containing derivative of histidine, an essential amino acid. It is characterized by the presence of a sulfur atom in its structure, which imparts unique chemical and biological properties. This compound and its derivatives, such as ergothioneine and ovothiol, are found in various organisms, including fungi, bacteria, and marine invertebrates .

Mechanism of Action

Target of Action

Thiohistidine, also known as 2-Mercapto-L-histidine, is a derivative of the amino acid histidine . It is a key component of Ergothioneine (ERGO), a thiohistidine betaine . ERGO is a strong biological antioxidant and its primary targets are reactive oxygen species (ROS) in various cells and tissues .

Mode of Action

Thiohistidine, as part of ERGO, interacts with ROS through its antioxidative activity . The sulfur atom at the C2 position of the imidazole ring in ERGO allows it to exist in aqueous medium as a thione form (C=S) and its tautomer, a thiol form (C–SH) . This chemical reactivity is primarily due to the 2-thio-imidazole group .

Biochemical Pathways

The biochemical pathways of Thiohistidine involve its role in the biosynthesis of ERGO . ERGO is synthesized by certain microorganisms, such as non-yeast fungi, bacteria, and some cyanobacteria . All other organisms, including humans, obtain ERGO from their diet . In humans, ERGO is accumulated in various cells and tissues, including erythrocytes, bone marrow, liver, kidney, seminal fluid, and the lens and cornea of the eye, at high concentrations .

Pharmacokinetics

The pharmacokinetics of Thiohistidine, as part of ERGO, involves its absorption from dietary sources and accumulation in various cells and tissues . The specific transporter OCTN1/ETT regulates the entry of ERGO into the cells, which is dependent on the oxidative stress level .

Result of Action

The result of Thiohistidine’s action, as part of ERGO, is the reduction of oxidative stress in various cells and tissues . One molecule of ERGO is able to reduce 2 molecules of hydrogen peroxide . The major product of oxidation of ERGO by hydrogen peroxide in physiological conditions is identified as hercynine (histidine betaine) .

Action Environment

The action of Thiohistidine, as part of ERGO, is influenced by environmental factors. ERGO is mostly encountered in marine aerobic Proteobacteria, some of which establish symbiotic or parasitic relationships with other organisms . The occurrence of ovothiol biosynthetic genes in Proteobacteria living in a wide range of pelagic and highly oxygenated environments has been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercapto-L-histidine can be synthesized through several methods. One common approach involves the insertion of a sulfur atom into the imidazole ring of histidine. This can be achieved using sulfoxide synthase enzymes, such as OvoA, which catalyze the formation of thiohistidine derivatives . Another method involves the chemical synthesis of thiohistidine from histidine using sulfur-containing reagents under controlled conditions .

Industrial Production Methods: Industrial production of thiohistidine and its derivatives often involves microbial fermentation. Specific strains of bacteria or fungi are cultured under optimized conditions to produce thiohistidine in significant quantities. The fermentation process is followed by extraction and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form disulfides or sulfoxides, which are important intermediates in biological systems .

Common Reagents and Conditions: Common reagents used in the reactions of thiohistidine include hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. These reactions typically occur under mild conditions, such as physiological pH and temperature .

Major Products: The major products formed from the reactions of thiohistidine include disulfides, sulfoxides, and other sulfur-containing derivatives. These products play crucial roles in cellular redox homeostasis and protection against oxidative stress .

Scientific Research Applications

Comparison with Similar Compounds

  • Ergothioneine
  • Ovothiol
  • Selenoneine

2-Mercapto-L-histidine’s unique reactivity and antioxidant properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNKWWBXNSNIAR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=S)N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021728
Record name L-Thiolhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-22-4
Record name (αS)-α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Thiolhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Thiolhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOHISTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH6EDB26P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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